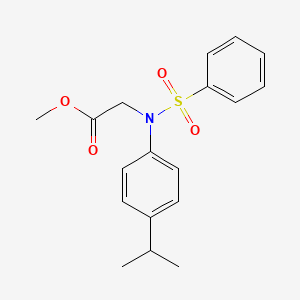
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a glycine derivative with a sulfonyl group attached to a phenyl ring, which is further substituted with an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine methyl ester, 4-isopropylphenyl sulfonyl chloride, and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, such as amines, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential biological effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. The isopropyl and phenyl groups contribute to the compound’s overall hydrophobicity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-tert-butylphenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
Uniqueness
Methyl N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(2)15-9-11-16(12-10-15)19(13-18(20)23-3)24(21,22)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIKNILTNQOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2900555.png)
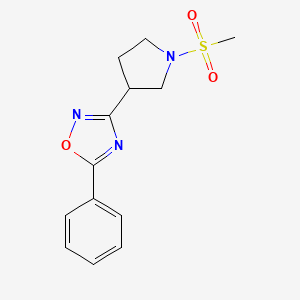
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
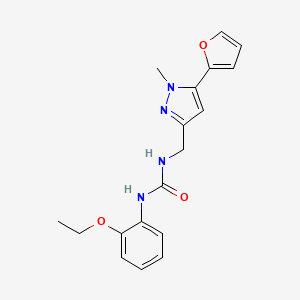
![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)
![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)
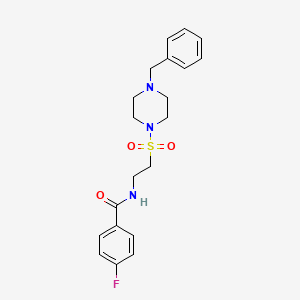

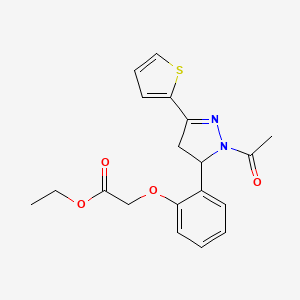
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2900569.png)
![2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900570.png)
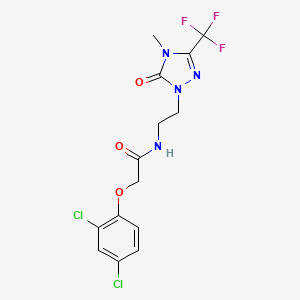
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)
